2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula . It features a unique benzodioxine ring structure that combines both benzene and dioxine elements. This compound is gaining attention for its potential applications in various scientific fields, including chemistry and biology.
This compound can be classified as a member of the benzodioxine family, which are compounds characterized by a fused ring system. The specific structure of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile includes a nitrile group, which contributes to its chemical reactivity and potential biological activities. The compound is synthesized through various organic reactions involving precursors like 2,5-dimethylphenol and ethyl cyanoacetate.
The synthesis of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves cyclization reactions. One common synthetic route includes:
In industrial settings, this process may be optimized using continuous flow reactors to enhance yield and consistency. Reaction parameters such as temperature and solvent choice are crucial for maximizing efficiency.
The molecular structure of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.24 g/mol |
IUPAC Name | 3,5,8-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI | InChI=1S/C12H13NO2/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5H |
InChI Key | QNZJIVCWCMUSIC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(C=C1)C)OC(CO2)(C)C#N |
This data highlights the compound's structural complexity and provides insight into its potential reactivity.
2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is primarily based on its interaction with biological targets. The nitrile group can participate in hydrogen bonding and other molecular interactions that influence biological pathways. Additionally, the benzodioxine ring structure may enhance binding affinity to specific enzymes or receptors.
The physical and chemical properties of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile include:
Property | Value |
---|---|
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available data |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and its potential uses in scientific applications.
The applications of 2,5,8-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile span several scientific disciplines:
These applications highlight the versatility of this compound in advancing research across multiple fields.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5